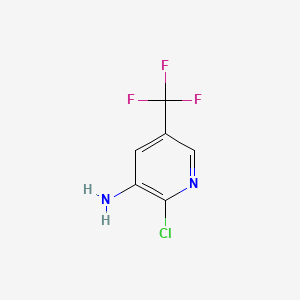

2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Description

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKYPVMMHBOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512961 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-18-9 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be carried out through several steps:

- Bromine is added dropwise to chlorotoluene, raising the reaction temperature to 60-70°C.

- Trifluoroformic acid and pyridine are added under temperature control, and the reaction time is several hours .

Industrial Production Methods

In industrial settings, the synthesis of trifluoromethylpyridines, including this compound, often involves vapor-phase reactions and other advanced techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in the synthesis of other compounds.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Often involve halogenating agents and bases.

Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Typically use palladium catalysts and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

Applications De Recherche Scientifique

Pharmaceuticals

2-Chloro-5-(trifluoromethyl)pyridin-3-amine is utilized in the development of various pharmaceutical agents. Its structure allows it to act as a key intermediate in synthesizing biologically active compounds. For example:

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them potential candidates for new antibiotics .

Agrochemicals

The compound serves as an important precursor in the synthesis of herbicides and pesticides. It has been noted for its effectiveness against various weeds and pests, contributing to agricultural productivity:

| Agrochemical | Target Organism | Efficacy |

|---|---|---|

| Herbicide A | Broadleaf Weeds | High |

| Insecticide B | Aphids | Moderate |

The herbicidal activity arises from its ability to interfere with specific biochemical pathways in target organisms .

Material Science

In material science, this compound is explored for its potential in creating advanced materials with unique properties such as thermal stability and chemical resistance. Its trifluoromethyl group enhances these properties, making it suitable for high-performance applications.

Case Study 1: Development of Antimicrobial Agents

A study published in Spectrochimica Acta demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The study utilized molecular docking techniques to predict interactions with bacterial enzymes, leading to insights into structure-activity relationships .

Case Study 2: Herbicidal Efficacy

Research conducted on herbicide formulations containing this compound showed a notable reduction in weed populations in controlled trials. The formulations were tested across different soil types and climatic conditions, demonstrating consistent efficacy against target weeds while being safe for crop plants .

Mécanisme D'action

The biological activities of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . For example, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

Research Implications

- Pharmaceuticals : The -CF₃ group in this compound enhances binding affinity to hydrophobic enzyme pockets, making it valuable in kinase inhibitor design .

- Agrochemicals : Dichloro analogs exhibit improved pesticidal activity due to increased steric bulk and electron-withdrawing effects .

- Limitations: Limited solubility of -CF₃-containing compounds may require formulation adjustments for bioavailability .

Activité Biologique

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS Number: 72587-18-9) is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. This compound exhibits a range of biological activities, primarily as an intermediate in the synthesis of herbicides and pharmaceuticals. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound has been identified as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting plant pathogens and certain bacterial strains. Its biological activities can be summarized as follows:

- Antibacterial Properties : Research indicates that derivatives of this compound demonstrate significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural modifications have been shown to enhance its potency against these resistant strains.

- Herbicidal Activity : The compound serves as an important precursor in the development of herbicides, effectively inhibiting the growth of various weeds through specific biochemical pathways .

- Potential Antimycobacterial Activity : Although not extensively studied, there are indications that derivatives may exhibit activity against Mycobacterium tuberculosis, suggesting potential for further development in treating tuberculosis .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and biological activity. Conversely, introducing bulky groups may reduce potency .

- Pyridine Nitrogen Role : The nitrogen atom's position within the pyridine ring is crucial for maintaining biological activity. Modifications that disrupt this positioning often lead to inactive compounds .

Case Study 1: Antibacterial Activity Against MRSA

A study conducted on various analogues of this compound revealed potent antibacterial effects with IC50 values indicating effective inhibition at low concentrations. For instance, one analogue exhibited an IC50 value of 12 µM against MRSA, demonstrating the compound's potential as a lead structure for antibiotic development .

Case Study 2: Herbicide Development

In agricultural applications, derivatives of this compound have been synthesized and tested for their herbicidal properties. A notable herbicide developed from this precursor showed significant efficacy in controlling broadleaf weeds in cereal crops, with field trials confirming its safety profile and effectiveness .

Table 1: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial (MRSA) | IC50 = 12 µM | |

| Herbicidal | Effective | |

| Antimycobacterial Potential | Under Study |

Table 2: Structure-Activity Relationship Findings

Q & A

Q. What are the key physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, and how are they determined?

Answer: The compound (CAS 79456-26-1) is a white crystalline powder with a molecular weight of 196.56 g/mol. Key properties include:

- Melting Point : 95–97.5°C (determined via differential scanning calorimetry) .

- Purity : ≥97% (validated by gas chromatography, GC) .

- Structural Confirmation : Single-crystal X-ray diffraction confirms the planar pyridine ring and disorder in trifluoromethyl fluorine atoms (occupancy ratio 0.683:0.317) .

- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used for functional group analysis and structural elucidation .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Two primary methods are used:

Nucleophilic Substitution : Chlorination of 5-(trifluoromethyl)pyridin-3-amine using reagents like POCl₃ or PCl₃ under reflux conditions .

Multi-Step Functionalization : Starting from pyridine derivatives, sequential halogenation and trifluoromethylation steps are performed. For example, coupling 3-aminopyridine with CF₃ precursors via Ullmann or Buchwald-Hartwig reactions .

Q. How is the purity of this compound assessed in laboratory settings?

Answer:

- Gas Chromatography (GC) : Quantifies organic impurities, with purity ≥97% .

- High-Performance Liquid Chromatography (HPLC) : Detects polar byproducts .

- Elemental Analysis : Validates C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethyl group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This property is leveraged in:

Q. What strategies are used to resolve disorder in trifluoromethyl group positioning during crystallographic studies?

Answer:

Q. How is this compound applied in medicinal chemistry and biological studies?

Answer:

- Pharmaceutical Intermediates : Used to synthesize fungicides (e.g., fluazinam derivatives) and kinase inhibitors targeting inflammatory pathways .

- Probe Molecules : Functionalized with fluorescent tags (e.g., dansyl chloride) to study enzyme-substrate interactions via fluorescence quenching assays .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Docking Simulations : Molecular docking with AutoDock Vina evaluates binding affinity to proteins like cytochrome P450 .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.